molecular formula C9H6F3NO2S2 B256818 2-Methyl-5-[(trifluoromethyl)sulfonyl]-1,3-benzothiazole

2-Methyl-5-[(trifluoromethyl)sulfonyl]-1,3-benzothiazole

Cat. No. B256818
M. Wt: 281.3 g/mol
InChI Key: DDJCOXNORFPTGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-[(trifluoromethyl)sulfonyl]-1,3-benzothiazole is a compound that has gained significant attention in the scientific community due to its unique properties. This compound is commonly referred to as TMB or TMB-8 and is widely used in scientific research applications. TMB-8 is a highly potent and selective inhibitor of calcium uptake in the sarcoplasmic reticulum (SR) of skeletal and cardiac muscle.

Mechanism of Action

TMB-8 inhibits calcium uptake in the 2-Methyl-5-[(trifluoromethyl)sulfonyl]-1,3-benzothiazole of skeletal and cardiac muscle by binding to the calcium release channel known as the ryanodine receptor (RyR). TMB-8 binds to the RyR with high affinity and prevents the release of calcium from the 2-Methyl-5-[(trifluoromethyl)sulfonyl]-1,3-benzothiazole. This leads to a decrease in intracellular calcium levels, which results in muscle relaxation.
Biochemical and Physiological Effects:
TMB-8 has been shown to have several biochemical and physiological effects. In skeletal muscle, TMB-8 has been shown to decrease the force of contraction and the rate of relaxation. In cardiac muscle, TMB-8 has been shown to decrease the amplitude and duration of calcium transients, which leads to a decrease in contractile force. TMB-8 has also been shown to inhibit the activity of calcium-dependent enzymes such as calmodulin-dependent protein kinase II (CaMKII) and calcineurin.

Advantages and Limitations for Lab Experiments

One of the main advantages of using TMB-8 in lab experiments is its high potency and selectivity. TMB-8 is a highly potent inhibitor of calcium uptake in the 2-Methyl-5-[(trifluoromethyl)sulfonyl]-1,3-benzothiazole and has minimal effects on other cellular processes. This makes it an ideal tool for studying the role of calcium in muscle contraction and relaxation. However, one limitation of using TMB-8 is that it is not suitable for in vivo studies due to its poor solubility and stability.

Future Directions

There are several future directions for the study of TMB-8. One area of research is the development of more potent and selective inhibitors of calcium uptake in the 2-Methyl-5-[(trifluoromethyl)sulfonyl]-1,3-benzothiazole. Another area of research is the investigation of the role of calcium in the regulation of cellular processes such as gene expression, cell proliferation, and apoptosis. Additionally, the use of TMB-8 in the study of muscle diseases such as muscular dystrophy and heart failure is an area of active research.

Synthesis Methods

The synthesis of TMB-8 involves the reaction of 2-mercaptobenzothiazole with trifluoromethanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine. The product is then purified by column chromatography to obtain TMB-8 in high yield and purity.

Scientific Research Applications

TMB-8 is widely used in scientific research applications due to its potent and selective inhibition of calcium uptake in the 2-Methyl-5-[(trifluoromethyl)sulfonyl]-1,3-benzothiazole of skeletal and cardiac muscle. TMB-8 is commonly used to study the role of calcium in muscle contraction and relaxation. It is also used to investigate the effects of calcium on the regulation of cellular processes such as gene expression, cell proliferation, and apoptosis.

properties

Product Name

2-Methyl-5-[(trifluoromethyl)sulfonyl]-1,3-benzothiazole

Molecular Formula

C9H6F3NO2S2

Molecular Weight

281.3 g/mol

IUPAC Name

2-methyl-5-(trifluoromethylsulfonyl)-1,3-benzothiazole

InChI

InChI=1S/C9H6F3NO2S2/c1-5-13-7-4-6(2-3-8(7)16-5)17(14,15)9(10,11)12/h2-4H,1H3

InChI Key

DDJCOXNORFPTGE-UHFFFAOYSA-N

SMILES

CC1=NC2=C(S1)C=CC(=C2)S(=O)(=O)C(F)(F)F

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)S(=O)(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.